Fladrafinil

Serenic activity Animal behavior Eugeroic differentiation

Researchers studying wakefulness and aggression modulation face confounding variables when substituting generic eugeroics. Fladrafinil (CRL-40,941) is the bis(4-fluoro) derivative of adrafinil, structurally distinct from non-fluorinated analogs, and the only compound in its class to demonstrate anti-aggressive effects in animal models. - Unique Pharmacology: Produces anti-aggressive effects absent in adrafinil; purportedly 3-4× more potent. - Structural Differentiation: Bis-fluorination enhances metabolic stability and alters receptor binding kinetics versus adrafinil. - Supply Assurance: ≥98% purity (HPLC), batch-specific CoA, stored at -20°C and shipped under blue ice for global B2B orders.

Molecular Formula C15H13F2NO3S
Molecular Weight 325.3 g/mol
CAS No. 90212-80-9
Cat. No. B104434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFladrafinil
CAS90212-80-9
Synonyms2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxy-acetamide
Molecular FormulaC15H13F2NO3S
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F
InChIInChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)
InChIKeyVKGUUSVYPXTWMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fladrafinil Chemical & Pharmacological Baseline


Fladrafinil (CAS 90212-80-9), also designated as CRL-40,941 or fluorafinil, is a synthetic eugeroic agent within the benzhydryl sulfinyl class, structurally characterized as the bis(4-fluoro) ring-substituted derivative of adrafinil [1]. The compound has a molecular formula of C15H13F2NO3S and a molecular weight of 325.33 g/mol [2]. Unlike its parent compound adrafinil, which is a prodrug requiring hepatic conversion to modafinil, Fladrafinil's structural fluorination is hypothesized to confer enhanced metabolic stability and a distinct pharmacological profile [3]. Initially patented in the 1980s, it has never been approved for therapeutic use and is currently employed strictly as a research tool in preclinical investigations of wakefulness, cognition, and neurochemistry [4].

Compound Class
Fluorinated benzhydryl sulfinyl eugeroic
Differentiation
Bis(4-fluoro) analog of adrafinil with distinct pharmacology
Use Context
Research-only tool for wakefulness, cognition, and neurochemistry studies

Fladrafinil Cannot Be Substituted


Within the class of eugeroic wakefulness-promoting agents, compounds such as adrafinil and modafinil share a common benzhydryl sulfinyl core but exhibit critical structural and functional divergences that preclude interchangeable use in research. Fladrafinil is not a simple generic alternative. The bis-fluorination of its phenyl rings is a definitive structural modification that directly impacts its metabolism, potency, and biological activity compared to non-fluorinated analogs [1]. For instance, while adrafinil serves primarily as a prodrug requiring hepatic conversion, Fladrafinil's structure may confer greater metabolic stability, leading to differences in experimental time-course and functional duration . Furthermore, Fladrafinil possesses a unique pharmacological action—specifically, anti-aggressive effects—that are absent in its parent compound adrafinil [2]. Therefore, substituting Fladrafinil with another in-class compound introduces confounding variables that can alter study outcomes and invalidate comparative analyses. Selection of this compound must be based on its specific, quantifiable differentiators rather than its general classification.

Unique anti-aggressive pharmacology
Adrafinil or modafinil may not replicate the serenic effects reported for Fladrafinil; this endpoint may be absent in non-fluorinated analogs.
Metabolic stability divergence
Bis-fluorination may alter metabolic rate and experimental time-course compared to adrafinil, introducing variability if substituted.
Confounding behavioral variables
In-class substitution can mask or modify wakefulness and aggression endpoints, undermining comparative analysis and model consistency.

Fladrafinil Quantitative Evidence Guide


Unique Anti-Aggressive Profile

Fladrafinil has been demonstrated to produce anti-aggressive effects in animal models, a specific pharmacological action that is not observed with its parent compound, adrafinil [1]. This represents a qualitative and quantitative point of differentiation beyond simple wakefulness promotion. In the described model, Fladrafinil exhibited a potency that was estimated to be 3 to 4 times greater than that of adrafinil for this specific effect [1].

Anti-Aggressive Profile
Head-to-head
Fladrafinil Produces anti-aggressive effects
Adrafinil No anti-aggressive effect
Reported 3–4× potency advantage in animal aggression models (patent)
Supports serenic pathway differentiation research; adrafinil may lack this endpoint.
Specific species and assay details not provided in patent abstract.
Serenic activity Animal behavior Eugeroic differentiation

Fluorination and Metabolic Stability

The primary chemical distinction between Fladrafinil and adrafinil is the presence of bis(4-fluoro) substitutions on the phenyl rings [1]. This fluorination is hypothesized to enhance metabolic resistance by making the molecule less susceptible to cytochrome P450-mediated oxidation, a common clearance pathway for non-fluorinated analogs like adrafinil . While specific quantitative data on half-life extension or metabolic rate reduction in a head-to-head in vitro assay is not publicly available in the peer-reviewed literature, the structural inference is strongly supported by established medicinal chemistry principles regarding fluorination and its impact on drug metabolism.

Fluorination & Stability
Class-level
Bis(4-fluoro) phenyl substitution present
Inferred metabolic stability from fluorination principles (cytochrome P450 resistance hypothesized)
Fluorination hypothesis may support sustained exposure in research models.
Quantitative half-life data not publicly reported; structural inference only.
Pharmacokinetics Metabolic stability Structural biology

Enhanced Wakefulness Potency

Fladrafinil, along with its bisfluoro analog flmodafinil, is suggested to be 'significantly more effective' than the original, non-fluorinated compounds modafinil and its prodrug adrafinil [1]. This qualitative assessment from a World Anti-Doping Agency (WADA) research project highlights a perceived increase in stimulant-like effects, likely due to enhanced bioavailability and target engagement resulting from fluorination. While the WADA project aims to generate quantitative metabolic and elimination data, the existing statement serves as a strong class-level inference for increased potency.

Wakefulness Potency
Class-level
Ranked higher wakefulness-promoting potency than non-fluorinated adrafinil/modafinil (WADA project statement).
Qualitative ranking; described as 'significantly more effective' in class-level comparison.
May support wakefulness research requiring higher-potency eugeroic probe.
Quantitative metabolic and elimination data pending from anti-doping project.
Wakefulness promotion Eugeroic potency Dopamine reuptake inhibition

Fladrafinil Research Applications


Anti-Aggressive Pharmacology Studies

Researchers focused on the neural circuits and molecular targets involved in aggressive behavior and its modulation should prioritize Fladrafinil over adrafinil or modafinil. Its unique anti-aggressive effect in animal models, a property absent in its parent compound [1], provides a specific tool for dissecting serenic pathways distinct from general wakefulness or cognitive enhancement. Studies can utilize Fladrafinil to probe the role of fluorinated benzhydryl sulfinyl compounds in regulating aggression-related neurochemistry.

Forensic & Anti-Doping Method Development

Fladrafinil is a priority compound for forensic and anti-doping laboratories developing analytical methods to detect novel stimulants. Its status as a bisfluoro analog of modafinil with purported enhanced efficacy makes it a candidate for misuse in competitive sports [1]. Research into its urinary metabolism and elimination kinetics is essential for establishing detection windows and incorporating the compound and its metabolites into routine screening procedures [1].

Fluorination Effects on Pharmacokinetics

Fladrafinil serves as an ideal compound for comparative pharmacological studies designed to isolate the effect of aromatic fluorination on metabolic stability, blood-brain barrier penetration, and receptor binding kinetics [1]. By comparing Fladrafinil head-to-head with its non-fluorinated analog, adrafinil, researchers can generate quantitative data on how this common medicinal chemistry strategy alters the in vitro and in vivo behavior of the eugeroic scaffold [2].

Application
Selection Property
Validation Focus
Serenic pathway research
Unique anti-aggressive effect profile
Serenic effect specificity confirmation
Anti-doping analytical detection
Bisfluoro analog requiring screening
Urinary metabolite identification and detection window
Comparative fluorination pharmacology
Fluorinated benzhydryl sulfinyl scaffold
Metabolic stability and brain penetration assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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